molecular formula C5H12INO2S B8263916 3-iodo-N,N-dimethylpropane-1-sulfonamide

3-iodo-N,N-dimethylpropane-1-sulfonamide

Cat. No. B8263916
M. Wt: 277.13 g/mol
InChI Key: AIQATAASBOMVLU-UHFFFAOYSA-N
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Patent
US08450315B2

Procedure details

A mixture of 3-chloro-propane-1-sulfonic acid dimethylamide (1.06 g) and sodium iodide (2.57 g) in 2-butanone (20 mL) was heated at 80° C. for 16 h. After cooling to room temperature the solvent was reduced in vacuo. The residue was partitioned between ethyl acetate (20 mL) and water (20 mL). The organic layer was dried (MgSO4) and reduced in vacuo to give 3-iodo-propane-1-sulfonic acid dimethylamide as a yellow solid.
Quantity
1.06 g
Type
reactant
Reaction Step One
Quantity
2.57 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:10])[S:3]([CH2:6][CH2:7][CH2:8]Cl)(=[O:5])=[O:4].[I-:11].[Na+]>CC(=O)CC>[CH3:1][N:2]([CH3:10])[S:3]([CH2:6][CH2:7][CH2:8][I:11])(=[O:5])=[O:4] |f:1.2|

Inputs

Step One
Name
Quantity
1.06 g
Type
reactant
Smiles
CN(S(=O)(=O)CCCCl)C
Name
Quantity
2.57 g
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
CC(CC)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature the solvent
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between ethyl acetate (20 mL) and water (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (MgSO4)

Outcomes

Product
Name
Type
product
Smiles
CN(S(=O)(=O)CCCI)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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